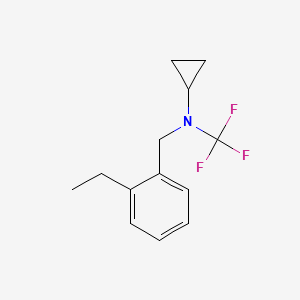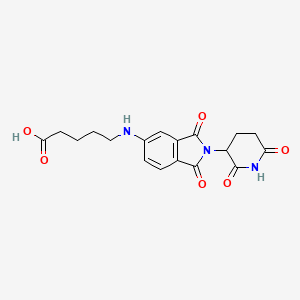
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid: is a synthetic organic compound with the molecular formula C18H19N3O6 and a molecular weight of 373.36 g/mol . This compound is known for its role as a functionalized von-Hippel-Lindau (VHL) ligand, which is used in the development of protein degrader libraries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves multiple steps. The starting material is typically 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline , which undergoes a series of reactions including substitution, click reaction, and addition reaction . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving such as or .
Reduction: Reduction reactions can be performed using like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as , , and .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: The compound is used as a building block for the development of protein degrader libraries . It allows rapid conjugation with various linkers containing active leaving groups .
Biology: In biological research, the compound is utilized in targeted protein degradation studies. It helps in the destruction of DNA-binding proteins by programmable oligonucleotide PROTAC (O’PROTAC) .
Medicine: small-molecule PROTACs for targeted protein degradation. This approach is being explored for the treatment of various diseases, including cancer .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates .
作用機序
The mechanism of action of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves its role as a VHL ligand . It binds to the VHL protein, facilitating the recruitment of E3 ubiquitin ligase. This leads to the polyubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to degrade specific proteins makes it a valuable tool in targeted protein degradation strategies .
類似化合物との比較
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione: .
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a piperidinyl group at the 5-position, making it structurally similar.
Uniqueness: The uniqueness of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid lies in its ability to act as a VHL ligand with a terminal hydroxyl group, allowing for rapid conjugation with various linkers. This makes it a versatile building block for the development of protein degrader libraries .
特性
分子式 |
C18H19N3O6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14-7-6-13(16(25)20-14)21-17(26)11-5-4-10(9-12(11)18(21)27)19-8-2-1-3-15(23)24/h4-5,9,13,19H,1-3,6-8H2,(H,23,24)(H,20,22,25) |
InChIキー |
IMJAUQFTAMXQJS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


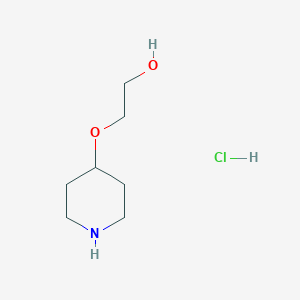
![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)


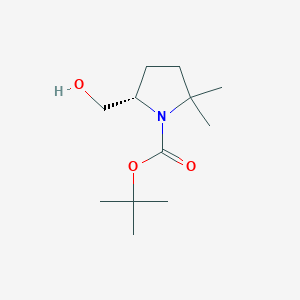
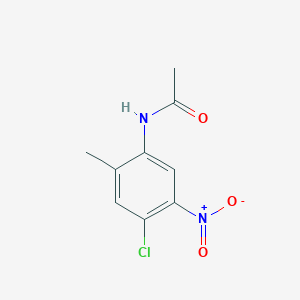
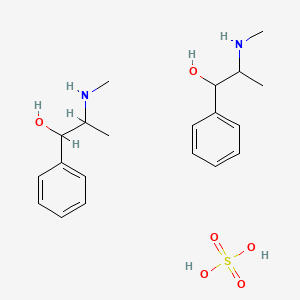
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)

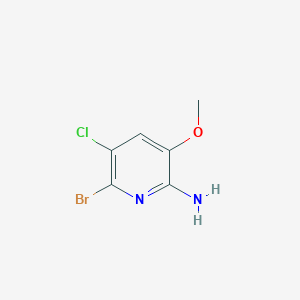
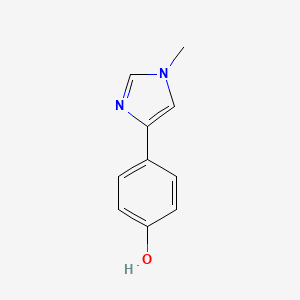
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
